molecular formula C9H10BrNO2 B3173567 Ethyl 4-bromo-6-methylpicolinate CAS No. 947179-03-5

Ethyl 4-bromo-6-methylpicolinate

Cat. No.: B3173567
CAS No.: 947179-03-5
M. Wt: 244.08 g/mol
InChI Key: AAPPRTUAEBBJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-6-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3 . This indicates that the molecule consists of a bromine atom attached to the 4th carbon of the picolinate ring and a methyl group attached to the 6th carbon .


Physical and Chemical Properties Analysis

This compound is a solid or liquid under normal conditions . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Catalysis

  • Copper-Catalyzed Coupling Reactions : Copper/6-methylpicolinic acid catalyzed coupling reactions of substituted bromopyrimidin-amines with alkynes offer an efficient method to synthesize pyrrolo[2,3-d]pyrimidines. This process allows the introduction of various functional groups, expanding the utility of these compounds in organic synthesis (Jiang et al., 2015).

  • Synthesis of Heterocyclic Compounds : Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate represents a new derivative synthesized and characterized, illustrating the versatility of bromo-substituted compounds in creating complex molecules (Luo et al., 2019).

  • Cationic Methylpalladium(II) Complexes : These complexes, including those with methyl 6-methylpicolinate, are used as catalysts for copolymerization reactions, showing the application of such compounds in polymer science (Green et al., 1998).

Biological Applications

  • Bromophenol Derivatives : Compounds like Trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, related to ethyl 4-bromo-6-methylpicolinate, have been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. This research is significant for medical applications, particularly in neurodegenerative diseases (Boztaş et al., 2019).

Material Science

  • Copper(II) Complexes : Copper complexes with 6-methylpicolinic acid have been synthesized and studied for their spectroscopic, thermal, and magnetic properties. These complexes are important in understanding the behavior of copper in different chemical environments, which is relevant in material science and catalysis (Kukovec et al., 2008).

Additional Insights

  • Synthesis of Quinazolinone Derivatives : this compound and related compounds are key in synthesizing quinazolinone derivatives, which have potential pharmacological activities, including antimicrobial and anti-inflammatory properties (Khalifa et al., 1982).

  • Phosphine-Catalyzed Annulation : These compounds are used in phosphine-catalyzed reactions to synthesize functionalized tetrahydropyridines, demonstrating their role in complex organic syntheses (Zhu et al., 2003).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 4-bromo-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPPRTUAEBBJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 4-bromo-6-methyl-pyridine-2-carboxylic acid potassium salt (253 mg, 0.996 mmol) in ethanol (100 mL), H2SO4 (2 mL) is added dropwise. The mixture is heated to 70° C. for 16 h before it is carefully diluted with sat. aq. NaHCO3. The mixture is extracted three times with diethyl ether. The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified on prep. TLC plates with heptane:EA 3:2 to give 4-bromo-6-methyl-pyridine-2-carboxylic acid ethyl ester (105 mg) as a pale yellow oil; LC-MS: tR=0.85 min, [M+1]+=244.22.
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sulfuric acid (5 mL) is added to a suspension of 4-bromo-6-methyl-pyridine-2-carboxylic acid potassium salt (5.03 g, 15.5 mmol) in ethanol (150 mL). The clear solution is heated to 70° C. and stirred for 18 h. The mixture is neutralised with NaHCO3 and sat. aq. NaHCO3 solution and then extracted three times with diethyl ether. The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 3:2 to give 4-bromo-6-methyl-pyridine-2-carboxylic acid ethyl ester (2.42 g) as a yellow oil; LC-MS: tR=0.86 min, [M+1]+=243.96.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-6-methylpicolinate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-6-methylpicolinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-6-methylpicolinate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromo-6-methylpicolinate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-6-methylpicolinate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-6-methylpicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.